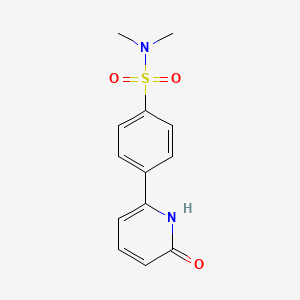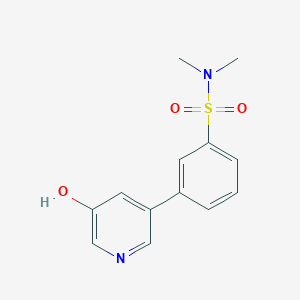
6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is an organic compound that is used in various scientific research applications. It is a derivative of the pyridine family, which is a heterocyclic aromatic organic compound that has a wide range of uses in pharmaceuticals, agrochemicals, and other industrial applications. The compound has a molecular weight of 246.3 g/mol and a melting point of 130-132°C. It is a colorless, crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is used in various scientific research applications. It is used as a reagent in the synthesis of other organic compounds, such as pyridines, pyrimidines, and quinolines. It is also used as a catalyst in the synthesis of heterocyclic compounds. It has been used in the synthesis of biologically active compounds, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to act as a nucleophile in organic reactions and can be used as a catalyst in the synthesis of heterocyclic compounds. It is also believed to be involved in the formation of hydrogen bonds and the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% have not been studied extensively. However, it is believed to have anti-inflammatory, antifungal, and anti-cancer properties. It is also believed to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a relatively inexpensive reagent that can be used in the synthesis of various organic compounds. It is also a relatively stable compound that can be stored for extended periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with care. In addition, the compound is not very soluble in water and can be difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of 6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%. One potential direction is to use the compound in the synthesis of new biologically active compounds, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. Another potential direction is to use the compound in the synthesis of new pharmaceuticals, agrochemicals, and other industrial products. Finally, it is possible to use the compound in the synthesis of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized from the reaction of 4-nitrobenzaldehyde and N,N-dimethylsulfamoylchloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The reaction produces a yellow-colored solution that is then filtered and dried to give the desired product. The purity of the product can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
N,N-dimethyl-4-(6-oxo-1H-pyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)11-8-6-10(7-9-11)12-4-3-5-13(16)14-12/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIYGEWLEXFQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














